BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Fundamental
Properties of Methyl Quinaldate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl quinaldate

Cat. No.: B012446

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic
ester with the chemical formula C11HoNO:2. As a derivative of quinaldic acid, a known bioactive
scaffold, methyl quinaldate serves as a crucial chemical intermediate in the synthesis of more
complex molecules, particularly in the realm of drug discovery and development. The strategic
introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic
properties of the parent molecule, a concept of significant interest in medicinal chemistry. This
technical guide provides a comprehensive overview of the fundamental properties of methyl
quinaldate, including its chemical and physical characteristics, spectroscopic data, a detailed
experimental protocol for its synthesis, and a discussion of its potential role in drug
development.

Chemical and Physical Properties

Methyl quinaldate is a solid at room temperature. While specific experimental data for some
physical properties are not readily available in the literature, its fundamental chemical identifiers
and computed properties have been well-documented.

Table 1: Chemical Identifiers and Computed Properties of Methyl Quinaldate
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Property Value Source
IUPAC Name methyl quinoline-2-carboxylate ~ PubChem[1]
Methyl 2-quinolinecarboxylate,
Synonyms ) ) ) PubChem[1], NIST[2]
Quinaldic acid, methyl ester
CAS Number 19575-07-6 NIST[2]
Molecular Formula C11HoNO:2 PubChem[1], NIST[2]
Molecular Weight 187.19 g/mol PubChem[1]
XLogP3 1.9 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor
3 PubChem[1]
Count
Rotatable Bond Count 2 PubChem[1]

Spectroscopic Data

The structural elucidation of methyl quinaldate is confirmed through various spectroscopic

techniques.

Mass Spectrometry

Electron lonization Mass Spectrometry (EI-MS) data for methyl quinaldate is available and

provides key fragmentation patterns useful for its identification.

Table 2: Key Fragments in the Mass Spectrum of Methyl Quinaldate
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miz Relative Intensity Putative Fragment
129 99.99 [M - COOCHs]*

128 37.20 [M - COOCHs - H]*
157 20.0 [M - OCHs]*

101 15.10 [C7HsN]*

130 10.20 [M - CaH4]*

Source: PubChem([1]

Infrared (IR) Spectroscopy

The IR spectrum of methyl quinaldate would be expected to show characteristic peaks for its
functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]

Table 3: Predicted Characteristic IR Absorptions for Methyl Quinaldate

Functional Group Wavenumber (cm~?) Description

C=0 (ester) ~1720 Strong, sharp absorption
C-O (ester) ~1250-1300 Strong absorption

C=N (quinoline) ~1600 Medium to strong absorption

_ Multiple medium to weak
C=C (aromatic) ~1450-1600

absorptions
C-H (aromatic) ~3000-3100 Weak to medium absorptions
C-H (methyl) ~2850-2960 Weak to medium absorptions

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental *H and 3C NMR spectrum for methyl
quinaldate is not readily found, the expected chemical shifts can be predicted based on the

structure and data from similar quinoline derivatives.
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Table 4: Predicted *H NMR Chemical Shifts for Methyl Quinaldate in CDCls

Predicted Chemical Shift

Proton Multiplicity
(3, ppm)

-OCHs 39-41 Singlet

H3 8.1-8.3 Doublet

H4 79-8.1 Doublet

H5, H6, H7, H8 74-7.8 Multiplet

Table 5: Predicted 3C NMR Chemical Shifts for Methyl Quinaldate in CDCl3

Carbon Predicted Chemical Shift (6, ppm)
C=0 165 - 170
Cc2 150 - 155
C3 120 - 125
C4 135 - 140
Cda 128 - 132
C5 127 - 130
C6 126 - 129
Cc7 129 - 132
C8 125 - 128
C8a 145 - 150
-OCHs 52 -55

Synthesis of Methyl Quinaldate

Methyl quinaldate is typically synthesized via the Fischer esterification of its parent carboxylic
acid, quinaldic acid, with methanol in the presence of an acid catalyst.
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Experimental Protocol: Fischer Esterification of
Quinaldic Acid

Objective: To synthesize methyl quinaldate from quinaldic acid and methanol.
Materials:

e Quinaldic acid (1.0 equivalent)

e Anhydrous methanol (large excess, serves as solvent and reactant)
o Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
o Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate

o Ethyl acetate

e Round-bottom flask

» Reflux condenser

e Heating mantle with magnetic stirrer

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic
acid in a large excess of anhydrous methanol.

» Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to
the stirring solution.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating
mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to
room temperature.

Solvent Removal: Remove the excess methanol using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate
solution (to neutralize the acid catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude
methyl quinaldate.

Purification: The crude product can be further purified by recrystallization or column
chromatography if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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